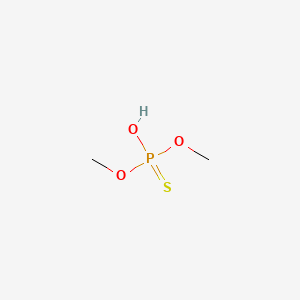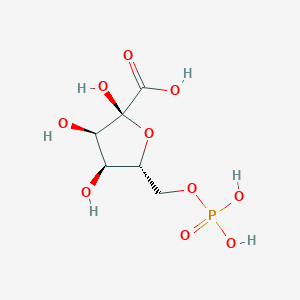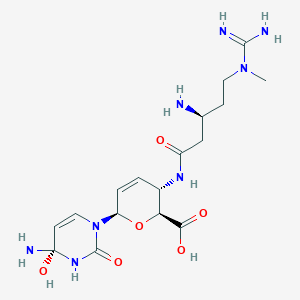![molecular formula C21H21Cl3N2O5 B10758895 7-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid](/img/structure/B10758895.png)
7-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes multiple chlorinated aromatic rings and a heptanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2,6-dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a chlorinated benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Urea Formation: The acylated product is then reacted with urea to form the ureido group.
Ether Formation: The ureido compound is then reacted with a phenol derivative to form the phenoxy group.
Heptanoic Acid Attachment: Finally, the phenoxy compound is reacted with a heptanoic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its experimental nature. the general principles of organic synthesis, such as large-scale batch reactions and continuous flow processes, can be applied to its production.
Chemical Reactions Analysis
Types of Reactions
7-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur on the chlorinated benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
7-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the context of enzyme inhibition.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{2,6-dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid involves its interaction with specific molecular targets. One known target is glycogen phosphorylase, an enzyme involved in glycogen metabolism . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting glycogen breakdown .
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-n’-phenylureas: These compounds share a similar core structure but differ in their substituents.
2-halobenzoic acids and derivatives: These compounds have similar halogenated aromatic rings.
Phenoxy compounds: These compounds contain phenoxy groups similar to 7-{2,6-dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to inhibit glycogen phosphorylase . This makes it a valuable compound for studying enzyme inhibition and developing potential therapeutic agents .
Properties
Molecular Formula |
C21H21Cl3N2O5 |
|---|---|
Molecular Weight |
487.8 g/mol |
IUPAC Name |
7-[2,6-dichloro-4-[(2-chlorobenzoyl)carbamoylamino]phenoxy]heptanoic acid |
InChI |
InChI=1S/C21H21Cl3N2O5/c22-15-8-5-4-7-14(15)20(29)26-21(30)25-13-11-16(23)19(17(24)12-13)31-10-6-2-1-3-9-18(27)28/h4-5,7-8,11-12H,1-3,6,9-10H2,(H,27,28)(H2,25,26,29,30) |
InChI Key |
XQTOWNDCHQJXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C(=C2)Cl)OCCCCCCC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1'-(3-Phenylacryloyl)spiro[1-benzofuran-3,4'-piperidin]-5-yl]methanamine](/img/structure/B10758821.png)
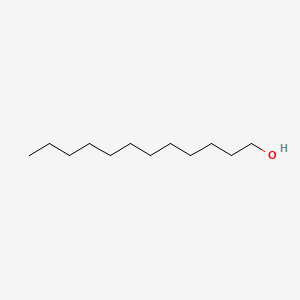
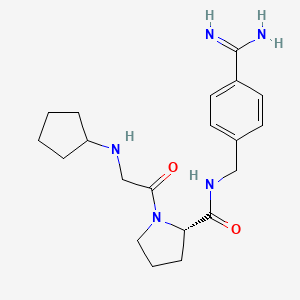
![diethyl [(1R)-1,5-diaminopentyl]boronate](/img/structure/B10758845.png)
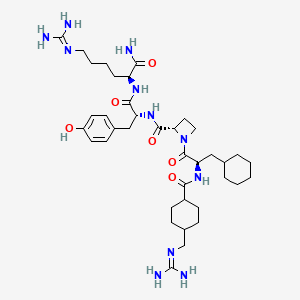
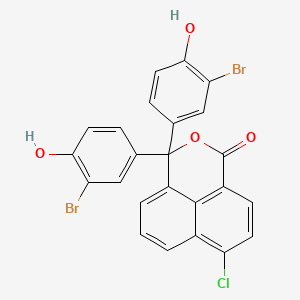

![N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10758868.png)
